molecular formula C21H22FN3O B13094466 4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine

4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine

Cat. No.: B13094466
M. Wt: 351.4 g/mol
InChI Key: IRQRIQDCUBKVIQ-UHFFFAOYSA-N
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Description

4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine is a complex organic compound that features a morpholine ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl and o-tolyl groups. The final step involves the attachment of the morpholine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the fluorophenyl group.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.

Scientific Research Applications

4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(4-Chlorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine
  • 4-((1-(4-Bromophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine

Uniqueness

The presence of the fluorophenyl group in 4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine imparts unique electronic properties, making it distinct from its chloro- and bromo- analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C21H22FN3O

Molecular Weight

351.4 g/mol

IUPAC Name

4-[[1-(4-fluorophenyl)-3-(2-methylphenyl)pyrazol-4-yl]methyl]morpholine

InChI

InChI=1S/C21H22FN3O/c1-16-4-2-3-5-20(16)21-17(14-24-10-12-26-13-11-24)15-25(23-21)19-8-6-18(22)7-9-19/h2-9,15H,10-14H2,1H3

InChI Key

IRQRIQDCUBKVIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN(C=C2CN3CCOCC3)C4=CC=C(C=C4)F

Origin of Product

United States

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